Benzyl cinnamate

Vue d'ensemble

Description

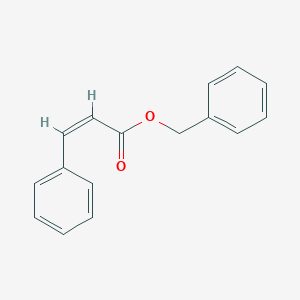

Benzyl cinnamate is an organic compound that belongs to the ester class. It is formed by the esterification of benzyl alcohol and cinnamic acid. This compound is known for its pleasant aroma, often described as balsamic and slightly spicy, similar to cinnamon. This compound is widely used in the cosmetics, food, and pharmaceutical industries due to its unique properties, including its low toxicity and chemical stability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of benzyl cinnamate typically involves the esterification reaction between benzyl alcohol and cinnamic acid. During this reaction, the hydroxyl group from benzyl alcohol combines with the carboxyl group from cinnamic acid, producing water and forming the ester, this compound. This process often uses a catalyst, such as sulfuric acid, to accelerate the reaction .

Industrial Production Methods: In industrial settings, this compound can be prepared by heating benzyl chloride and excess sodium cinnamate in water to 100–115°C or by heating sodium cinnamate with an excess of benzyl chloride in the presence of diethylamine . Another method involves using dimethyl sulfoxide as a solvent, NaOH-K2CO3 mixed aqueous solution as a catalyst, and tetrabutylammonium bromide as a phase transfer catalyst .

Analyse Des Réactions Chimiques

Key Methods:

Mechanistic Insights :

-

Enzymatic : Follows the Ping-Pong Bi-Bi mechanism with substrate inhibition by benzyl alcohol. Inhibition constant () decreases with temperature, reducing enzyme inhibition at higher temperatures .

-

Chemical : Acid catalysts protonate the carbonyl group of cinnamic acid, facilitating nucleophilic attack by benzyl alcohol.

Kinetic Data:

| Parameter | Lipase-Catalyzed | HND-26 | Novozym 40086 |

|---|---|---|---|

| Activation energy () | 52.46 kJ/mol (first step) | 30.3 kJ/mol | 14.96 kJ/mol |

| Optimal temperature | 50–60°C | 25°C | 46.3°C |

| Reaction time | 24–48 h | 25 h | 11.3 h |

Thermodynamics:

-

ΔH : +55.7 kJ/mol (endothermic)

-

ΔS : +170.2 J/mol·K

Substrate Inhibition and Optimization

Excess benzyl alcohol inhibits lipase activity by binding non-productively to the enzyme’s active site. Mitigation strategies include:

-

Temperature modulation : Higher temperatures (e.g., 60°C) reduce by 40%, enhancing reaction efficiency .

-

Solvent selection : Non-polar solvents like isooctane improve yield by minimizing water content (water activity < 0.3) .

-

Enzyme reuse : Novozym 40086 retains 90.1% activity after nine cycles, outperforming Lipozyme TLIM (63% after three cycles) .

Reaction Byproducts and Challenges

Applications De Recherche Scientifique

Fragrance Industry

Benzyl cinnamate is primarily recognized for its aromatic properties. It is a key ingredient in perfumes and scented products, providing a sweet, floral aroma that enhances the overall scent profile. Its use in the fragrance industry is significant due to its ability to act as a fixative, prolonging the longevity of scents in various formulations.

Key Applications:

- Perfumes: Used extensively in oriental and heavy fragrances.

- Scented Products: Incorporated into candles and air fresheners.

Cosmetics

In cosmetics, this compound serves not only as a fragrance component but also offers skin-conditioning benefits. It is commonly found in lotions, creams, and other personal care products.

Key Applications:

- Lotions and Creams: Enhances sensory attributes and provides moisturizing benefits.

- Sunscreens: Acts as a UV filter, protecting the skin from harmful rays .

Food Industry

This compound is utilized as a flavoring agent in the food industry. It adds a pleasant taste to various food products, particularly in confectionery and baked goods.

Key Applications:

- Flavoring Agent: Commonly used in candies and desserts to enhance flavor profiles.

- Food Preservation: Exhibits antimicrobial properties that can help extend shelf life .

Pharmaceuticals

The compound has potential applications in drug formulation, where it can enhance the solubility and bioavailability of certain active ingredients. Its antibacterial and antifungal properties make it valuable in medicinal formulations.

Key Applications:

- Drug Formulation: Used to improve the delivery of active ingredients.

- Antimicrobial Agent: Effective against various pathogens, contributing to its use in topical medications .

Research Applications

This compound serves as a model compound for investigating esterification reactions and developing new synthetic methodologies. It is frequently studied for its biological activities, including antioxidant effects and potential therapeutic applications.

Key Research Insights:

- Enzymatic Synthesis: Studies have shown that lipase-catalyzed synthesis offers a green alternative for producing this compound with high yields (up to 97.3%) under optimized conditions .

- Biological Activity: Research indicates that this compound can induce apoptosis in certain cancer cell lines and has demonstrated anti-hypertensive effects .

Case Study 1: Enzymatic Production

A study optimized the production of this compound using immobilized lipase NS 88011, demonstrating effective catalysis under mild conditions with high yields. The findings support the feasibility of industrial-scale production through enzymatic methods .

Case Study 2: Antimicrobial Properties

Research highlighted this compound's effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, showcasing its potential as a natural preservative in food formulations .

Safety and Regulatory Aspects

While this compound is widely used, it is essential to consider safety regulations. The International Fragrance Association (IFRA) has set restrictions on its use due to potential dermal sensitization risks. Comprehensive safety assessments indicate that it is not mutagenic under specific testing conditions; however, caution is advised regarding concentration levels in consumer products .

Mécanisme D'action

The mechanism of action of benzyl cinnamate involves its interaction with cellular components. For instance, it has been shown to interact with ergosterol in the fungal plasmatic membrane, disrupting cell wall integrity and leading to antifungal effects. In bacteria, it targets specific enzymes, such as benzoate 4-hydroxylase, inhibiting their function and leading to antibacterial effects .

Comparaison Avec Des Composés Similaires

Benzyl cinnamate can be compared with other cinnamate esters, such as:

Methyl cinnamate: Similar in structure but differs in the alcohol component (methyl group instead of benzyl group).

Ethyl cinnamate: Contains an ethyl group instead of a benzyl group.

Cinnamyl cinnamate: Contains a cinnamyl group instead of a benzyl group.

Uniqueness: this compound is unique due to its specific combination of benzyl alcohol and cinnamic acid, which imparts a distinctive aroma and a set of chemical properties that make it suitable for various applications in cosmetics, food, and pharmaceuticals .

Propriétés

Numéro CAS |

103-41-3 |

|---|---|

Formule moléculaire |

C16H14O2 |

Poids moléculaire |

238.28 g/mol |

Nom IUPAC |

benzyl (Z)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C16H14O2/c17-16(12-11-14-7-3-1-4-8-14)18-13-15-9-5-2-6-10-15/h1-12H,13H2/b12-11- |

Clé InChI |

NGHOLYJTSCBCGC-QXMHVHEDSA-N |

SMILES |

C1=CC=C(C=C1)COC(=O)C=CC2=CC=CC=C2 |

SMILES isomérique |

C1=CC=C(C=C1)COC(=O)/C=C\C2=CC=CC=C2 |

SMILES canonique |

C1=CC=C(C=C1)COC(=O)C=CC2=CC=CC=C2 |

Apparence |

Powder |

Point d'ébullition |

228-230 °C @ 22 mm Hg 195.00 to 200.00 °C. @ 5.00 mm Hg |

Color/Form |

WHITE TO PALE-YELLOW, FUSED, CRYSTALLINE SOLID Crystals from 95% ethanol White crystals |

Densité |

1.109 AT 15 °C PRISMS; SADTLER REFERENCE NUMBER: 1520 (IR, PRISM); 430 (UV); 104 (NMR); DENSITY: 1.109 @ 15 °C /TRANS/ |

Point d'éclair |

GREATER THAN 100 °C |

melting_point |

39 °C MELTING POINT: 35-36 °C /TRANS/; 30 °C /CIS/ 37 - 39 °C |

Key on ui other cas no. |

103-41-3 |

Description physique |

Solid with a sweet odor of balsam; Practically insoluble in water; mp = 39 deg C; [Merck Index] Solid White to pale yellow solid |

Pictogrammes |

Irritant; Environmental Hazard |

Durée de conservation |

MELTS AT ROOM TEMPERATURE TO YELLOWISH LIQUID |

Solubilité |

1:8 IN 90% ALCOHOL Practically insol in water, propylene glycol and glycerin. Sol in alcohol, ether, oils. insoluble in water; soluble in oils very soluble (in ethanol) |

Synonymes |

benzyl cinnamate |

Pression de vapeur |

1 mm Hg @ 173.8 °C |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.